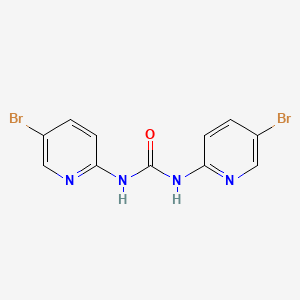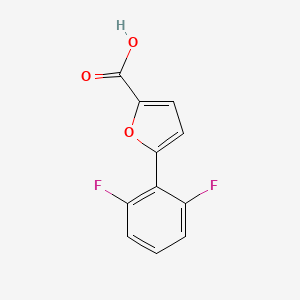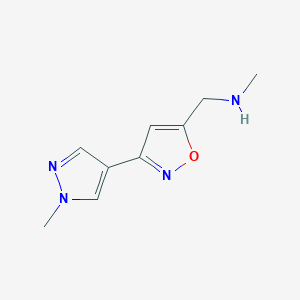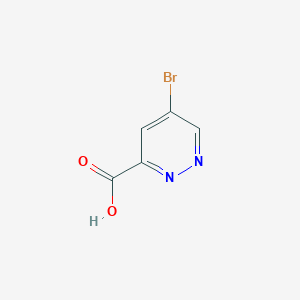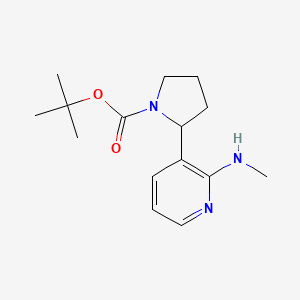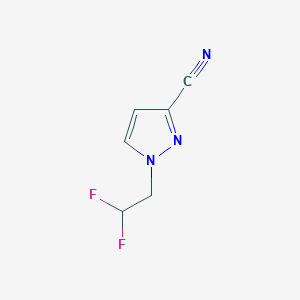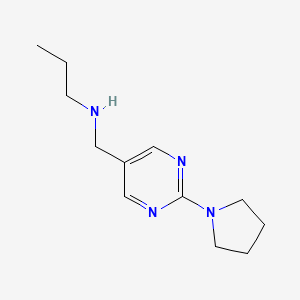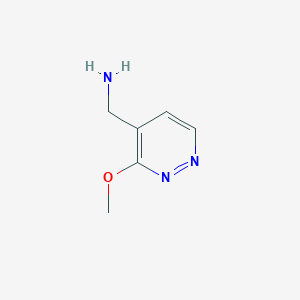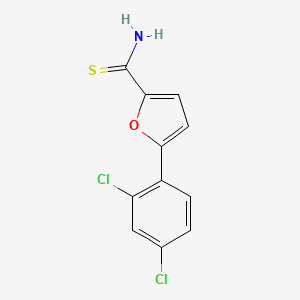![molecular formula C12H8O6 B11813797 5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)
5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-(benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylique est un composé organique de formule moléculaire C13H10O6 et de masse moléculaire 262,21 g/mol . Ce composé présente un cycle furanne substitué par une partie benzo[d][1,3]dioxolyle, ce qui en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 5-(benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylique implique généralement la réaction de l'acide furan-2-carboxylique avec le benzo[d][1,3]dioxole dans des conditions spécifiques. Une méthode courante consiste à utiliser un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la réaction d'estérification . La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait une synthèse à grande échelle utilisant des réactions de couplage similaires. Le processus serait optimisé pour le rendement et la pureté, impliquant potentiellement des réacteurs à écoulement continu et des systèmes automatisés pour assurer une production cohérente.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-(benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle furanne peut être oxydé pour former l'acide furan-2,3-dicarboxylique.
Réduction : Le groupe acide carboxylique peut être réduit en alcool à l'aide d'agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4).
Substitution : La partie benzo[d][1,3]dioxole peut participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide.
Réduction : Hydrure de lithium aluminium (LiAlH4) dans l'éther anhydre.
Substitution : Électrophiles tels que le brome (Br2) en présence d'un catalyseur acide de Lewis comme le chlorure d'aluminium (AlCl3).
Principaux produits formés
Oxydation : Acide furan-2,3-dicarboxylique.
Réduction : 5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-méthanol.
Substitution : Divers dérivés substitués en fonction de l'électrophile utilisé.
Applications De Recherche Scientifique
L'acide 5-(benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 5-(benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylique n'est pas entièrement compris. Il est supposé interagir avec des cibles moléculaires et des voies spécifiques, impliquant potentiellement l'inhibition d'enzymes ou la modulation de l'activité des récepteurs. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes exacts impliqués.
Mécanisme D'action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
L'acide 5-(benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylique est unique en raison de ses caractéristiques structurelles spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison d'un cycle furanne et d'une partie benzo[d][1,3]dioxole en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C12H8O6 |
|---|---|
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yloxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-12(14)9-3-4-11(18-9)17-7-1-2-8-10(5-7)16-6-15-8/h1-5H,6H2,(H,13,14) |
Clé InChI |
KBHAVTJDHNRPHQ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



